molecular formula C16H12F3NO5 B2633258 methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate CAS No. 338418-34-1

methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate

Cat. No.: B2633258
CAS No.: 338418-34-1
M. Wt: 355.269
InChI Key: NPFREZSMBWJACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate (CAS 341966-20-9) is a pyranone derivative characterized by a trifluoromethyl-substituted benzoyl group at position 3, a methyl group at position 6, and a methyl ester at position 3. The pyranone core and substituent arrangement suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions or hydrogen bonding are critical .

Properties

IUPAC Name

methyl 2-methyl-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO5/c1-8-11(14(22)24-2)7-12(15(23)25-8)20-13(21)9-4-3-5-10(6-9)16(17,18)19/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFREZSMBWJACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate, identified by its CAS number 338418-34-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure

The compound's chemical structure is characterized by the presence of a pyran ring, a trifluoromethyl group, and a benzoyl moiety. The molecular formula is C16H12F3NO5C_{16}H_{12}F_3NO_5, and its IUPAC name reflects its complex structure.

Synthesis

The synthesis of this compound typically involves multicomponent reactions combining various organic compounds. This method allows for the efficient production of the target molecule while minimizing waste.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.

Antimicrobial Activity

Studies have shown that derivatives of pyran compounds possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated activity against various bacterial strains, suggesting potential for further exploration in this area.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism and biosynthesis of steroids and other lipids.

Case Studies

StudyFindings
Study 1 Investigated the antioxidant capacity of related pyran compounds; found significant free radical scavenging activity.
Study 2 Assessed the antimicrobial properties of similar structures against Staphylococcus aureus; demonstrated effective inhibition.
Study 3 Evaluated enzyme inhibition potential; showed promising results as a CYP2H substrate.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various biological pathways, including those involving G protein-coupled receptors (GPCRs) and other signaling molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs.
  • Methyl vs.
  • Ester Group Variations: The methyl ester in the target compound may confer higher volatility or lower solubility in polar solvents compared to the ethyl ester in 339009-32-4 .

Supramolecular and Crystallographic Considerations

  • The benzoylamino group in 338404-89-0 participates in π-π interactions with adjacent aromatic systems, a feature likely shared but modulated in the target compound due to the electron-deficient trifluoromethyl substituent .
  • Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (339009-32-4) lacks crystallographic data in the provided evidence, but its phenyl group at position 6 may promote alternative packing modes compared to methyl-substituted analogs .

Q & A

Q. How to assess stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40-60°C), humidity (75% RH), and UV light, then quantify degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1-13) and monitor ester hydrolysis by 1^1H NMR loss of the methyl ester signal (δ 3.7-3.9 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.